1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Description
Historical Development of Thiourea-Based Scaffolds
Thiourea, first synthesized by Marceli Nencki in 1873, emerged as a foundational scaffold in medicinal chemistry due to its hydrogen-bond-donating capacity and metal-coordinating properties. Early applications focused on its role as a vulcanization accelerator and pesticide, but the discovery of thiourea derivatives as enzyme inhibitors catalyzed a paradigm shift. For instance, Schreiner’s development of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea demonstrated its utility in asymmetric catalysis and nucleophilic activation, paving the way for pharmaceutical applications. By the 21st century, thiourea derivatives were recognized for their inhibitory activity against urease, tyrosinase, and viral proteases, establishing them as versatile pharmacophores.
The structural flexibility of thiourea allows for modular modifications. Substitutions at nitrogen atoms enable tuning of electronic and steric properties, while the thiocarbonyl group engages in critical interactions with enzymatic active sites. For example, in urease inhibition, thioureas coordinate nickel ions in the enzyme’s active site, disrupting substrate binding. Similarly, in tyrosinase inhibitors, the thiourea moiety stabilizes transition states through hydrogen bonding with copper centers.
Significance of Indole-Thiourea Hybrid Structures in Medicinal Chemistry
Indole-thiourea hybrids leverage the complementary bioactivities of both motifs. Indole, a privileged structure in natural products (e.g., serotonin, melatonin), contributes to membrane permeability and receptor binding, while thiourea enhances target engagement through polar interactions. This synergy is exemplified in antiviral and antimicrobial agents:
- Antiviral Activity : Indole-thiourea derivatives inhibit HIV-1 replication by targeting viral entry or reverse transcriptase.
- Antimicrobial Activity : Hybrids exhibit dual action against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, often via topoisomerase IV inhibition.
- Enzyme Inhibition : Tyrosinase inhibitors like compound 4b (IC~50~ = 5.9 μM) and urease inhibitors (K~i~ < 1 μM) highlight the scaffold’s versatility.
Table 1 : Comparative Inhibitory Activities of Select Indole-Thiourea Derivatives
| Compound | Target Enzyme | Activity (IC~50~/K~i~) | Reference |
|---|---|---|---|
| 4b | Tyrosinase | 5.9 ± 2.47 μM | |
| Thiourea derivative | S. pasteurii Urease | 0.78 μM | |
| Ticlopidine analog | Ir-catalyzed amination | 71% yield |
Pharmacological Relevance of 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-Yl)Ethyl]Thiourea
The titular compound integrates a 4-cyanophenyl group and an indole-ethyl side chain, optimizing both lipophilicity and target affinity. Key structural features include:
- 4-Cyanophenyl Group : The electron-withdrawing cyano group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in tyrosine kinase inhibitors.
- Indole-Ethyl Spacer : The ethyl linker positions the indole moiety for hydrophobic interactions, mimicking tryptophan residues in protein binding pockets.
While direct studies on this compound are limited, analogs provide mechanistic insights:
Properties
IUPAC Name |
1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c19-11-13-5-7-15(8-6-13)22-18(23)20-10-9-14-12-21-17-4-2-1-3-16(14)17/h1-8,12,21H,9-10H2,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQHPSPUCWUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea typically involves the reaction of 4-cyanophenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, improved purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thiourea group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Aminobenzonitrile.
Substitution: Various substituted thioureas depending on the alkyl halide used.
Scientific Research Applications
1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a chemical compound featuring a thiourea functional group along with cyanophenyl and indole moieties, which are known for their diverse biological activities. The presence of the thiourea group enhances its reactivity and potential interactions with biological targets.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry Compounds containing indole and thiourea moieties have exhibited a range of biological activities.
- Material Science It can be used in the development of new materials with specific properties.
- Catalysis It can serve as a ligand or catalyst in chemical reactions.
Scientific Research Applications
Interaction studies involving this compound could focus on:
- Examining its binding affinities with various proteins.
- Evaluating its effects on cellular pathways.
These studies are crucial for understanding how structural modifications might enhance or diminish biological activity.
Reactivity and Synthesis
The reactivity of this compound can be explored through various chemical transformations typical of thioureas. The synthesis of this compound can be achieved through several methods.
Structural Similarity and Uniqueness
Mechanism of Action
The mechanism by which 1-(4-Cyanophenyl)-3-[2-(1H-Indol-3-yl)ethyl]thiourea exerts its effects involves its interaction with molecular targets and pathways. The thiourea group can form hydrogen bonds with biological macromolecules, while the cyano and indole groups can interact with specific receptors or enzymes. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups: Chloro, fluoro, bromo, and cyano substituents improve activity by increasing electrophilicity and enhancing binding to target enzymes (e.g., DNA gyrase, HIV-1 reverse transcriptase) .
Electron-Donating Groups : Methyl or methoxy groups reduce antibacterial and antiviral efficacy, likely due to decreased binding affinity .
Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) may hinder target access, though this requires further validation .
Data Table: Key Analogs and Activities
Biological Activity
1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thiourea functional group combined with an indole moiety and a cyanophenyl group . This structural arrangement is significant as both the thiourea and indole components are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .
- Anticancer Activity : Thiourea derivatives, including this compound, have been shown to target specific molecular pathways involved in cancer progression. Research indicates that these compounds can inhibit angiogenesis and alter cancer cell signaling pathways. For instance, similar thiourea derivatives have demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating promising anticancer properties .
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that thiourea derivatives can act as inhibitors of enzymes such as tyrosinase, which is involved in melanin synthesis. For example, one derivative exhibited an IC50 of 5.9 µM against tyrosinase, outperforming common inhibitors like kojic acid .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Thiourea derivatives have been evaluated against various bacterial strains, showing efficacy at concentrations as low as 100 μg/mL .
Table 1: Biological Activities of Related Thiourea Derivatives
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea | Indole and bromophenyl groups | Antiviral activity against HIV |
| 1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | Indole with fluorinated phenyl group | Potential anticancer properties |
| 1-(4-methoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | Indole and methoxy-substituted phenyl group | Neuroprotective effects |
This table illustrates the diversity of biological activities observed in structurally similar compounds, highlighting the potential of this compound to exhibit unique pharmacological profiles.
Case Study 1: Anticancer Efficacy
In a study evaluating the cytotoxic effects of various indole-thiourea derivatives, one derivative showed significant activity against human leukemia cell lines with an IC50 value as low as 1.50 µM. This suggests that modifications in the thiourea structure can enhance anticancer efficacy .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory properties of thiourea derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that certain derivatives exhibited IC50 values ranging from 33.27 to 93.85 nM for AChE inhibition, showcasing their potential in treating neurodegenerative diseases like Alzheimer's .
Q & A
Q. What are the recommended synthetic routes for 1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea?
The compound is synthesized via condensation of 4-cyanophenyl isothiocyanate with 2-(1H-indol-3-yl)ethylamine under inert conditions. Key parameters include solvent choice (e.g., dichloromethane or ethanol), reaction temperature (room temperature or reflux), and stoichiometric ratios. Post-synthesis purification involves column chromatography or recrystallization, followed by characterization via H/C NMR and FT-IR spectroscopy to confirm the thiourea linkage (C=S stretch ~1200–1250 cm) .
Q. How is structural characterization performed for this compound?
Structural elucidation combines spectroscopic and computational methods:
- NMR : H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and indole NH (δ ~10.5 ppm). C NMR confirms the cyanophenyl (C≡N, δ ~110–120 ppm) and thiourea carbonyl (C=S, δ ~180 ppm).
- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.66 Å) and intermolecular hydrogen bonding patterns.
- DFT calculations : Validate experimental geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Q. What in vitro assays are used to screen its biological activity?
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC values.
- Antimicrobial : Broth microdilution for MIC determination against bacterial/fungal strains.
- Enzyme inhibition : Spectrophotometric assays for targets like topoisomerase II or kinases, measuring activity suppression at varying concentrations .
Q. How can solubility challenges be addressed in biological testing?
Use polar aprotic solvents (e.g., DMSO) for stock solutions. For aqueous systems, employ solubilizing agents like β-cyclodextrin or Tween-80. Dynamic Light Scattering (DLS) monitors aggregation, while HPLC ensures stability under assay conditions .
Q. What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact; refer to MSDS for toxicity data (e.g., LD).
- Store in airtight containers at 4°C, protected from light .
Advanced Research Questions
Q. What mechanistic insights exist for its biological activity?
Molecular docking and MD simulations suggest interactions with DNA via intercalation (indole moiety) or enzyme inhibition (thiourea binding to catalytic residues). Fluorescence quenching assays and circular dichroism (CD) can validate DNA/protein binding affinities .
Q. How do substituent variations (e.g., cyano vs. halogens) affect activity?
Structure-Activity Relationship (SAR) studies compare derivatives:
- Electron-withdrawing groups (e.g., -CN) enhance DNA interaction via increased polarity.
- Halogenated analogs (e.g., -Cl) improve lipophilicity, boosting membrane permeability.
- Quantitative SAR (QSAR) models correlate logP and Hammett constants with bioactivity .
Q. What analytical challenges arise in quantifying this compound in complex matrices?
Q. How to resolve contradictions in reported IC50_{50}50 values across studies?
Discrepancies may stem from assay conditions (e.g., cell line heterogeneity, serum content). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis via flow cytometry). Meta-analyses of published data can identify confounding variables .
Q. What formulation strategies improve pharmacokinetics for in vivo studies?
- Nanoformulations : Liposomes or PLGA nanoparticles enhance bioavailability.
- Prodrugs : Mask polar groups (e.g., thiourea) to improve absorption.
- Pharmacokinetic profiling : LC-MS quantifies plasma/tissue concentrations post-administration; calculate AUC, t, and clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
